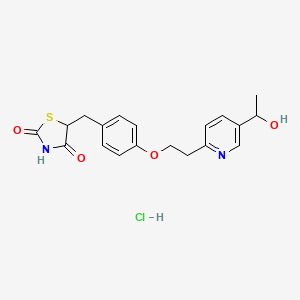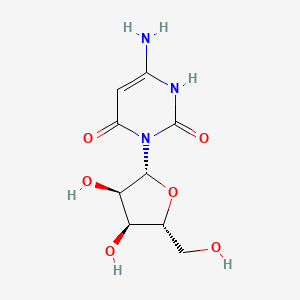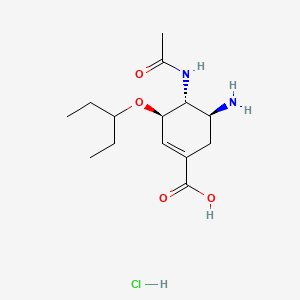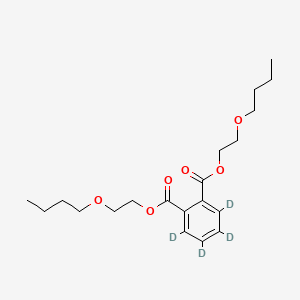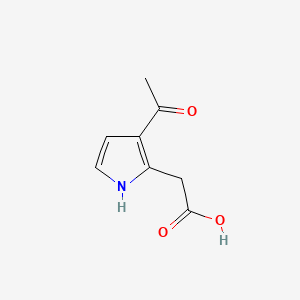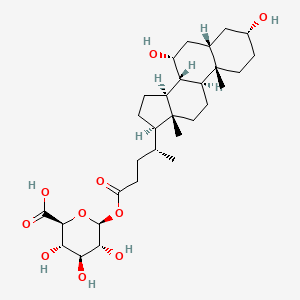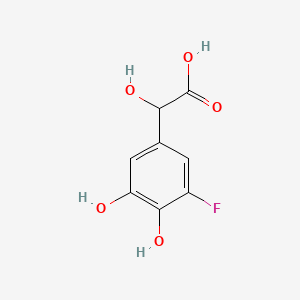
O-Acetyl Tramadol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tramadol is an FDA-approved medication for pain relief. It’s used for moderate to severe pain and is considered a class IV drug by the FDA . Tramadol belongs to the group of medicines called opioid analgesics (narcotics). It acts in the central nervous system (CNS) to relieve pain .
Synthesis Analysis
The synthesis of tramadol begins with the preparation of 2- (N-bencil, N-metil)aminometil ciclohexanona and 2-dimetilaminometil ciclohexanona through the Mannich reaction of ciclohexanona, paraformaldehyde, and the corresponding amine hydrochloride .Molecular Structure Analysis
Tramadol is metabolized to its active metabolite M1 mainly by the cytochrome P450 (CYP) 2D6 enzyme . The structure of the compound has been optimized with the B3LYP method using 6-31G (**) and cc-pVDZ basis sets .Chemical Reactions Analysis
An oxygen transfer mechanism can explain the formation of N-oxide-TRA, while a one-electron transfer may result in the formation of N-centered radical cation intermediates .Physical And Chemical Properties Analysis
Tramadol hydrochloride, USP is a white, bitter, crystalline, and odorless powder . The chemical name for acetaminophen, USP is N-acetyl-p-aminophenol .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Although tramadol is often used to manage chronic pain conditions, the beneficial and harmful effects of this intervention are unknown. The present review will systematically assess the current evidence on the benefits and harms of tramadol versus placebo or no intervention to inform clinical practice and future research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of O-Acetyl Tramadol can be achieved through the acetylation of Tramadol. This can be performed using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is expected to occur at the hydroxyl group of Tramadol, resulting in the formation of O-Acetyl Tramadol.", "Starting Materials": [ "Tramadol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Add Tramadol to a round-bottom flask containing pyridine", "Add acetic anhydride slowly to the flask while stirring", "Heat the flask at 60-70°C for 1-2 hours", "Allow the reaction mixture to cool to room temperature", "Add water to the mixture to hydrolyze any remaining acetic anhydride", "Extract the product with a suitable organic solvent such as ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain O-Acetyl Tramadol as a white crystalline solid" ] } | |
Número CAS |
1413642-27-9 |
Nombre del producto |
O-Acetyl Tramadol |
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.418 |
Nombre IUPAC |
[(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18+/m1/s1 |
Clave InChI |
LQUPISJKOHCHAY-AEFFLSMTSA-N |
SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
Sinónimos |
(1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol 1-Acetate; (1R,2R)-rel-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexyl Acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



